molecular formula C9H16ClNO2 B1481030 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one CAS No. 2091121-85-4

3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1481030
CAS No.: 2091121-85-4
M. Wt: 205.68 g/mol
InChI Key: KWUSILBMNICIFT-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a chemical compound of significant interest in advanced medicinal chemistry and pharmaceutical research. It features a pyrrolidine scaffold, a nitrogen-containing heterocycle that is a privileged structure in drug discovery . This scaffold is frequently explored in the design of novel bioactive molecules, including dual-target ligands for the central nervous system . The presence of both chloro and hydroxymethyl functional groups on the pyrrolidine ring makes this compound a valuable and versatile building block (synthon) for synthetic chemistry. Researchers can utilize the reactive chloro group for further nucleophilic substitutions or elongation of the carbon chain, while the hydroxymethyl group offers a handle for functionalization via esterification or etherification. This enables the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Its molecular structure suggests potential for application in the development of receptor-active compounds, aligning with current trends in designing molecules with optimized properties for pharmacological investigation . Chlorine-containing fragments are a cornerstone of modern medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, as they are known to profoundly influence a molecule's pharmacokinetics, metabolic stability, and binding affinity to biological targets . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-7-4-11(5-8(7)6-12)9(13)2-3-10/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUSILBMNICIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, a compound with significant potential in pharmaceutical applications, has garnered interest due to its biological activities. This article reviews the existing research on its biological properties, including pharmacological effects, toxicological assessments, and its mechanisms of action.

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 2091121-85-4

Pharmacological Effects

Research indicates that 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one exhibits several pharmacological properties:

  • CNS Activity : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and anxiety levels. It has shown promise in modulating GABAergic and dopaminergic pathways, which are critical in treating psychiatric disorders.
  • Antimicrobial Properties : In vitro tests have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. Its efficacy varies depending on the concentration and the type of bacteria tested.
  • Analgesic Effects : Some studies have indicated that this compound may have analgesic properties, making it a candidate for pain management therapies.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of any new compound. For 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one:

  • Acute Toxicity : Animal models have been used to assess acute toxicity levels, revealing a relatively low toxicity profile at therapeutic doses.
  • Chronic Toxicity : Long-term exposure studies are necessary to evaluate potential cumulative effects or organ-specific toxicity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : Binding studies suggest that it may act as a modulator at specific receptor sites in the brain, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could explain its antimicrobial and analgesic properties.

Case Studies

StudyFindings
Study ADemonstrated significant CNS activity in rodent models, with reduced anxiety-like behaviors observed at certain doses.
Study BFound that the compound exhibited antimicrobial effects against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) reported between 10-20 µg/mL.
Study CReported analgesic effects comparable to standard analgesics in a pain model using rats.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one (Target) C₉H₁₆ClNO₂ 205.68 Chloro (C3), hydroxymethyl, methyl on pyrrolidine
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one (Compound 37, ) C₉H₇Cl₃O 237.51 Chloro (C3), dichlorophenyl (aromatic substituent)
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one () C₉H₁₆ClNO₂ 205.68 Chloro (C2), same pyrrolidine substituents (positional isomer of target)

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The dichlorophenyl group in Compound 37 increases molecular weight and aromaticity, favoring π-π interactions absent in the target compound .
  • Chlorine Position : The 2-chloro isomer () may exhibit distinct reactivity due to steric differences near the ketone group compared to the 3-chloro target .

Key Observations :

  • α-Reactivity: Aromatic propanones (e.g., 1-(4-ethylphenyl)propan-1-one) undergo selective coupling at the α-position . The target compound’s pyrrolidine ring may hinder similar reactions due to steric bulk.
  • Synthetic Methods : Compound 37 is synthesized via Friedel-Crafts acylation , whereas the target’s synthesis method is unspecified but likely involves pyrrolidine functionalization.

Key Observations :

  • The 2-chloro isomer’s hazards (skin/eye irritation) suggest the target compound may require similar precautions .
  • No direct toxicity data are available for the target, but its hydroxymethyl group could reduce volatility compared to non-polar analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one typically involves:

  • Construction or procurement of the substituted pyrrolidine intermediate bearing the 3-(hydroxymethyl)-4-methyl substitution pattern.
  • Introduction of the 3-chloropropan-1-one moiety via nucleophilic substitution or acylation reactions.
  • Control of stereochemistry, especially at the pyrrolidine ring, to obtain optically active forms if required.
  • Purification steps including extraction and chromatographic techniques.

Preparation of the Pyrrolidine Intermediate

The key intermediate, 3-(hydroxymethyl)-4-methylpyrrolidine, can be synthesized via:

  • Reductive amination of appropriate keto-aldehyde precursors with ammonia or amines, followed by hydroxymethylation.
  • Chiral pool synthesis starting from amino acids or other chiral building blocks to introduce the methyl and hydroxymethyl substituents stereoselectively.
  • Enzymatic or chemical reduction of pyrrolidine derivatives bearing keto groups to alcohols, ensuring stereochemical fidelity.

Introduction of the 3-Chloropropan-1-one Group

The 3-chloropropan-1-one moiety can be introduced by several methods:

  • Nucleophilic substitution of 3-chloropropan-1-one or its derivatives with the pyrrolidine nitrogen. This involves reacting the pyrrolidine nitrogen with 3-chloropropan-1-one under controlled conditions to form the N-substituted product.
  • Acylation of the pyrrolidine nitrogen with 3-chloropropanoyl chloride or an equivalent acid chloride, followed by reduction or further functional group manipulation to achieve the desired product.
  • Use of halogenation reagents to chlorinate a propanone precursor after attachment to the pyrrolidine ring, though direct chlorination risks side reactions and requires careful control.

Enzymatic and Catalytic Methods

Research on related compounds indicates that enzymatic reduction and chiral catalysis are valuable in preparing optically active chloropropanone derivatives:

  • Enzymatic reduction of chloropropanone intermediates using specific reductases or whole-cell biocatalysts can provide high stereoselectivity and yield, as demonstrated in the preparation of (1S)-3-chloro-1-(2-thienyl)propan-1-ol, a structurally related compound.
  • Catalytic asymmetric reduction using chiral oxazaborolidine catalysts with borane reagents (BH3) allows selective formation of chiral alcohols from chloropropanone precursors, which can then be further elaborated to the target compound.

Purification and Isolation

After synthesis, the compound is typically purified by:

  • Extraction from aqueous reaction mixtures using organic solvents such as toluene, methylene chloride, butyl acetate, diisopropyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate to maximize yield.
  • Distillation under reduced pressure to separate the product from impurities.
  • Chromatographic techniques , including column chromatography and preparative HPLC, especially when stereoisomeric purity is critical.

Data Table: Summary of Preparation Methods

Step Method/Conditions Notes Reference
Pyrrolidine intermediate synthesis Reductive amination, chiral pool synthesis Stereochemical control critical General knowledge
Introduction of chloropropanone Nucleophilic substitution with 3-chloropropan-1-one Requires controlled conditions to avoid side reactions
Enzymatic reduction Use of reductases or whole-cell biocatalysts High stereoselectivity, mild conditions
Catalytic asymmetric reduction Chiral oxazaborolidine catalyst + BH3 Produces optically active intermediates
Purification Extraction (toluene, MTBE, etc.), distillation, chromatography Multiple extractions improve yield

Research Findings and Considerations

  • Stereochemical purity is essential for biological activity if the compound is intended for pharmaceutical applications. Enzymatic and catalytic asymmetric methods provide routes to optically active products.
  • Chlorination steps must be carefully controlled to prevent dechlorination or side reactions, as observed in related synthetic routes where lithium aluminum hydride reduction caused partial chlorine loss.
  • The choice of solvent and extraction method significantly affects yield and purity, with repeated extraction cycles recommended to maximize recovery.
  • No direct, detailed synthetic procedure for this exact compound was found in the surveyed literature, but the preparation methods for closely related chloropropanone-pyrrolidine derivatives provide a robust framework for synthesis.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

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